molecular formula C20H19N3O2S B2484327 (E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide CAS No. 385388-11-4

(E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide

Cat. No. B2484327
CAS RN: 385388-11-4
M. Wt: 365.45
InChI Key: DZJKWGDBBMEVJK-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds Synthesis

One research avenue involves the synthesis of heterocyclic compounds. For instance, the use of 2,5-Dihydrothiophene 5,5-dioxides in creating heterocyclic fused sulfones, which undergo extrusion of sulfur dioxide upon heating, has been explored (Chaloner et al., 1992). This process can be instrumental in developing various pharmaceuticals and materials with unique properties.

Reaction Studies

Research has also been conducted on the reactions of similar compounds with active methylene compounds, leading to the formation of heterocycles like pyrimidines and thiazoles (Shibuya, 1984). These types of reactions are crucial in medicinal chemistry for creating compounds with potential therapeutic effects.

Spectroscopic and Crystallographic Investigations

Spectroscopic and crystallographic techniques have been employed to study compounds similar to (E)-3-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide. For example, studies have been done on Schiff base ligands, investigating their tautomeric equilibria and crystal structure (Hayvalı et al., 2010). Understanding these properties can be vital for their application in catalysis and materials science.

Antimicrobial and Anticancer Activities

There is also research indicating the potential antimicrobial and anticancer activities of similar compounds. For instance, a Schiff base was found to have cytotoxic activity against certain cell lines, suggesting its potential in cancer treatment (S. M et al., 2022).

Molecular Structure and Solid-State Properties

Research on the molecular structure and solid-state properties of related compounds provides insights into their potential applications in material science and electronics. For instance, the study of pyrazole-based compounds revealed their nonlinear optical properties and potential applications in photonic devices (Lanke & Sekar, 2016).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(1,3-diphenylpyrazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-26(25)12-11-18(15-26)21-13-17-14-23(19-9-5-2-6-10-19)22-20(17)16-7-3-1-4-8-16/h1-10,13-14,18H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJKWGDBBMEVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.